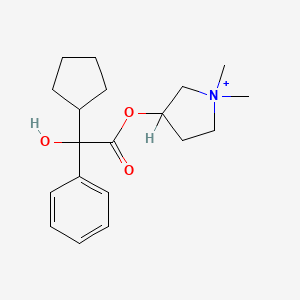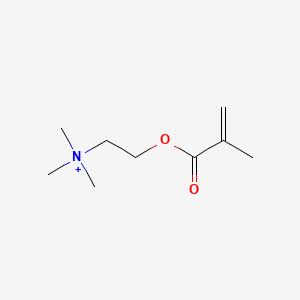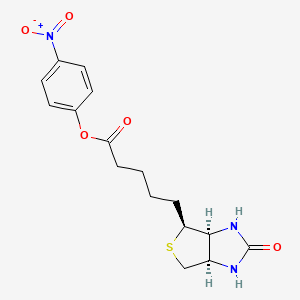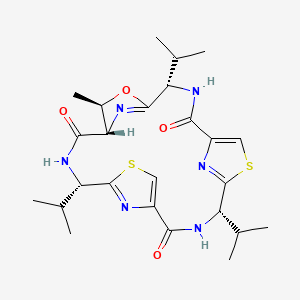
Glycopyrronium
Descripción general
Descripción
El glicopirronio, también conocido como glicopirrolato, es un compuesto de amonio cuaternario sintético. Es un antagonista muscarínico de acción prolongada que se utiliza ampliamente en la práctica médica. El glicopirronio se emplea principalmente para tratar afecciones como la enfermedad pulmonar obstructiva crónica (EPOC), la hiperhidrosis (sudoración excesiva), la salivación excesiva grave y como adyuvante en la anestesia para reducir las secreciones .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de bromuro de glicopirronio implica varios pasos clave:
Protección del grupo hidroxilo: El grupo hidroxilo del ácido alfa-ciclopentil mandélico se protege con bencilo.
Esterificación: El compuesto protegido se esterifica con 1-metil-3-pirrolidinol utilizando métodos convencionales para obtener un éster intermedio clave.
Desbencilación: El éster intermedio se desbencila en condiciones de paladio sobre carbono (Pd/C).
Cuaternización: El compuesto resultante se cuaterniza con bromuro de metilo para formar bromuro de glicopirronio
Métodos de producción industrial: La producción industrial de bromuro de glicopirronio sigue rutas sintéticas similares, pero se optimiza para obtener rendimientos más altos y un menor impacto ambiental. El proceso implica el uso de agentes de condensación y condiciones de reacción controladas para garantizar la pureza y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El glicopirronio experimenta diversas reacciones químicas, que incluyen:
Oxidación: El glicopirronio puede oxidarse en condiciones específicas, aunque esta no es una reacción común para su uso terapéutico.
Reducción: Las reacciones de reducción son menos comunes para el glicopirronio debido a su estructura estable de amonio cuaternario.
Sustitución: El glicopirronio puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes fuertes como el permanganato de potasio.
Reducción: Se pueden emplear agentes reductores como el hidruro de litio y aluminio, aunque no suelen utilizarse para el glicopirronio.
Sustitución: La sustitución nucleofílica puede ocurrir con reactivos como el hidróxido de sodio en condiciones controladas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la sustitución puede dar lugar a diversos compuestos de glicopirronio sustituidos .
Aplicaciones Científicas De Investigación
El glicopirronio tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en diversas síntesis químicas y métodos analíticos.
Biología: Se estudia por sus efectos sobre los receptores muscarínicos y su papel en las vías de señalización celular.
Medicina: Se utiliza ampliamente en el tratamiento de la EPOC, la hiperhidrosis y como adyuvante en la anestesia. .
Industria: Se emplea en la formulación de productos farmacéuticos, incluidos inhaladores y soluciones tópicas.
Mecanismo De Acción
El glicopirronio ejerce sus efectos inhibiendo la acción de la acetilcolina sobre los receptores muscarínicos. Esta inhibición reduce las secreciones en las vías respiratorias, el tracto gastrointestinal y otros tejidos. El compuesto no cruza la barrera hematoencefálica, lo que minimiza los efectos sobre el sistema nervioso central. Los objetivos moleculares primarios del glicopirronio son los receptores muscarínicos, particularmente los receptores M3, que median la contracción del músculo liso y la secreción glandular .
Compuestos similares:
Tiotropio: Otro antagonista muscarínico de acción prolongada utilizado en el tratamiento de la EPOC.
Ipratropio: Un antagonista muscarínico de acción corta utilizado para indicaciones similares, pero con una duración de acción más corta.
Aclinidina: Otro antagonista muscarínico de acción prolongada con usos terapéuticos similares.
Unicidad del glicopirronio: El glicopirronio es único en su combinación de eficacia, perfil de seguridad y efectos mínimos sobre el sistema nervioso central. Tiene un inicio de acción más rápido en comparación con otros antagonistas muscarínicos de acción prolongada y se tolera bien en diversas poblaciones de pacientes .
Comparación Con Compuestos Similares
Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.
Ipratropium: A short-acting muscarinic antagonist used for similar indications but with a shorter duration of action.
Aclidinium: Another long-acting muscarinic antagonist with similar therapeutic uses.
Uniqueness of Glycopyrronium: this compound is unique in its combination of efficacy, safety profile, and minimal central nervous system effects. It has a faster onset of action compared to some other long-acting muscarinic antagonists and is well-tolerated in various patient populations .
Propiedades
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGKOCUUWGHLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048165 | |
| Record name | 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycopyrrolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.44e-04 g/L | |
| Record name | Glycopyrrolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Glycopyrronium is a muscarinic antagonist with the highest affinity for M1 receptors, followed by M3, M2/M4, and M5. Muscarinic receptors M1 to M4 are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions. Secretions from salivary and sweat glands, as well as gastric acid secretions, are also predominantly mediated by the M3 receptor. Salivary and gastric acid secretions are also partially mediated by the M1 receptor. Antagonism of these receptors decreases the volume of their respective secretions, and in the case of the gastrointestinal system, reduces the acidity of the stomach. In the cardiovascular system, muscarinic receptors M1 to M5 are all present, however the function of M5 has not been described in literature. Under normal circumstances, stimulation of the vagal nerve lowers the heart rate, potentially leading to intraoperative bradycardia. Studies in mice suggest that this stimulation is predominantly mediated by the M3 receptor, and mutant knockout mice are not susceptible to these effects. | |
| Record name | Glycopyrronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13283-82-4, 740028-90-4, 596-51-0 | |
| Record name | Glycopyrronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycopyrronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycopyrronium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycopyrrolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193-194.5, 192.5 °C | |
| Record name | Glycopyrronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycopyrrolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















